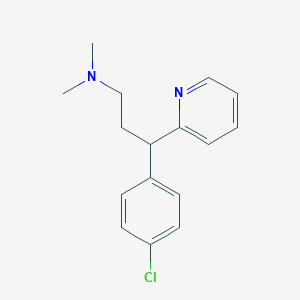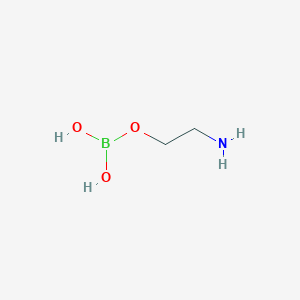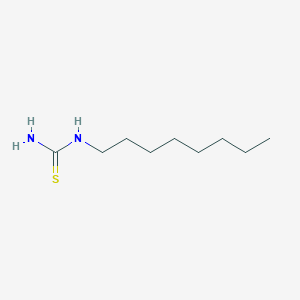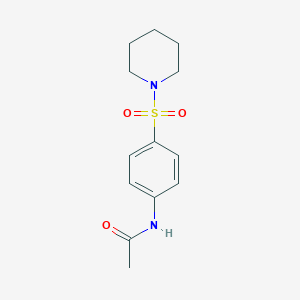![molecular formula C28H16 B087010 Dibenzo[a,j]perylene CAS No. 191-87-7](/img/structure/B87010.png)
Dibenzo[a,j]perylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[a,j]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16. It consists of five fused benzene rings, forming a large, planar structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzo[a,j]perylene can be synthesized through several methods, including the Scholl reaction, which involves the cyclodehydrogenation of suitable precursors. One common precursor is 10-methyleneanthrone, which undergoes dimerization followed by cyclization to form dibenzo(a)perylene .
Industrial Production Methods
Industrial production of dibenzo(a)perylene typically involves the use of high-temperature pyrolysis of organic materials containing aromatic hydrocarbons. This process can yield various PAHs, including dibenzo(a)perylene, which can then be isolated and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Dibenzo[a,j]perylene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated dibenzo(a)perylene.
Substitution: Alkylated and acylated derivatives.
科学的研究の応用
Dibenzo[a,j]perylene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other molecules.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of dibenzo(a)perylene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. Additionally, it can interact with proteins involved in cell signaling pathways, such as p53 and Bcl-2, influencing cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Benzo(ghi)perylene: Another PAH with a similar structure but fewer benzene rings.
Perylene: A smaller PAH with four fused benzene rings.
Benzo(a)pyrene: A well-known PAH with carcinogenic properties
Uniqueness
Dibenzo[a,j]perylene is unique due to its larger size and higher degree of conjugation compared to other PAHs. This results in distinct electronic properties and reactivity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
191-87-7 |
|---|---|
分子式 |
C28H16 |
分子量 |
352.4 g/mol |
IUPAC名 |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
InChIキー |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Key on ui other cas no. |
191-87-7 |
同義語 |
Dibenzo[a,j]perylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)



![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)




